molecular formula C7H10N4S B1451677 (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine CAS No. 1177482-04-0

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

Cat. No.: B1451677
CAS No.: 1177482-04-0
M. Wt: 182.25 g/mol
InChI Key: ARPICECESPVCEA-UHFFFAOYSA-N
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Description

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine is a chemical compound with the molecular formula C7H11N4Cl2S It is a derivative of imidazole and thiadiazole, which are heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with a thiadiazole derivative in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, with careful control of temperature, pressure, and reaction time. The use of automated systems helps in maintaining the purity and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxic Effects
    • A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their activity against leukemia cell lines. The compound this compound demonstrated an IC50 value of approximately 0.79 μM against murine leukemia cells (L1210) and human T-lymphocyte cells (CEM) . This suggests a strong potential for further development in cancer therapeutics.
CompoundCell LineIC50 Value (μM)
This compoundL12100.79
Other derivativesCEM1.6

Antiproliferative Activity

The antiproliferative properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives have been documented in various studies focusing on resistant cancer cell lines.

  • Case Study: Pancreatic Cancer
    • A study published in the European Journal of Medicinal Chemistry reported that several imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited potent antiproliferative activity against gemcitabine-resistant pancreatic cancer cells. The compound's structural modifications were found to enhance its efficacy against resistant strains .
CompoundCancer TypeResistanceEfficacy
Derivative APancreaticGemcitabineHigh
Derivative BPancreaticGemcitabineModerate

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that enhance its bioactivity.

Synthetic Pathways

The synthesis typically starts from thiosemicarbazide and involves multiple steps including cyclization and substitution reactions to yield the final product with desired functional groups that enhance solubility and reactivity .

Mechanism of Action

The mechanism of action of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is key to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine stands out due to its unique combination of imidazole and thiadiazole rings, which confer distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biological Activity

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the cyclization of appropriate precursors. Common methods include the reaction of ethylamine with thiadiazole derivatives under controlled conditions. This often requires specific catalysts and temperature settings to achieve high yields and purity .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic activity against various cancer cell lines. A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 29 μM against HeLa cells . The mechanism of action is believed to involve the inhibition of key growth factors and enzymes involved in tumor progression.

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773
3aMCF-7>100

Other Biological Activities

Beyond anticancer effects, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Compounds with a thiadiazole moiety have demonstrated antibacterial and antifungal properties. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes .
  • Anti-inflammatory Effects : Some derivatives have been identified as potential anti-inflammatory agents, likely due to their ability to modulate inflammatory pathways .
  • Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives may possess anticonvulsant properties by interacting with GABA receptors and voltage-gated ion channels .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related thiadiazole compounds:

  • Study on Antitumor Activity : A study synthesized multiple thiadiazole derivatives and tested their cytotoxicity against six different tumor cell lines. The results indicated that most compounds inhibited cell growth significantly compared to controls .
  • Evaluation of Antimicrobial Properties : Another study focused on the antimicrobial effectiveness of thiadiazole derivatives against various pathogens. Results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Mechanisms : Investigations into the mechanisms underlying the biological activities of these compounds revealed interactions with specific molecular targets such as kinases and growth factor receptors, which are crucial in cancer progression and inflammation .

Properties

IUPAC Name

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-2-6-10-11-4-5(3-8)9-7(11)12-6/h4H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPICECESPVCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(N=C2S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 2
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 3
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 4
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 5
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

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